molecular formula C9H13NO3S B8033556 3-hydroxy-N,N,4-trimethylbenzene-1-sulfonamide

3-hydroxy-N,N,4-trimethylbenzene-1-sulfonamide

Cat. No.: B8033556
M. Wt: 215.27 g/mol
InChI Key: ZHFXQCLZGUGCDQ-UHFFFAOYSA-N
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Description

3-hydroxy-N,N,4-trimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which also contains hydroxyl and methyl substituents. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N,N,4-trimethylbenzene-1-sulfonamide typically involves the sulfonation of 3-hydroxy-N,N,4-trimethylbenzene. The reaction is carried out under controlled conditions using sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction mixture is then neutralized with a base, such as sodium hydroxide, to yield the desired sulfonamide product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters, including temperature, pressure, and reactant concentrations, to optimize the efficiency of the sulfonation reaction .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N,N,4-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-hydroxy-N,N,4-trimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antibacterial and antifungal agent.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-N,N,4-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, including antibacterial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-N,N,4-trimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-hydroxy-N,N,4-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-7-4-5-8(6-9(7)11)14(12,13)10(2)3/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFXQCLZGUGCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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